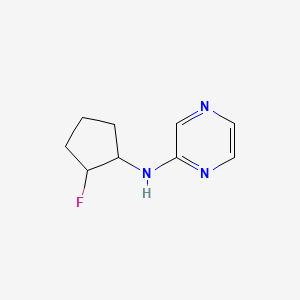

N-(2-fluorocyclopentyl)pyrazin-2-amine

Description

Contextualization within Fluorinated Organic Compounds Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. nih.govscispace.com The presence of a fluorine atom, as seen in the 2-fluorocyclopentyl group of the title compound, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine is the most electronegative element, and its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet with drastically different electronic properties.

Key motivations for fluorination in drug design include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the molecule's half-life and bioavailability.

Binding Affinity: Fluorine's electronegativity can alter the acidity (pKa) of nearby functional groups and enable favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with target proteins, potentially enhancing binding affinity and potency.

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes. This modification is often used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

The use of a fluorinated aliphatic ring like fluorocyclopentane (B75047) is a specific strategy to introduce these effects while maintaining a three-dimensional structure that can be crucial for fitting into a protein's binding pocket.

Contextualization within Pyrazine (B50134) Derivatives Research

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This scaffold is present in numerous natural products, vitamins like riboflavin (B1680620) and folic acid, and a significant number of approved pharmaceutical agents. tandfonline.comlifechemicals.com Aminopyrazines, which feature an amino group attached to the pyrazine core, are a particularly important subclass. ontosight.ai

The significance of the pyrazine moiety in drug discovery stems from several factors:

Bioisosterism: The pyrazine ring is often used as a bioisostere for other aromatic systems like benzene (B151609) or pyridine (B92270). Its nitrogen atoms can act as hydrogen bond acceptors, a critical function for molecular recognition at a biological target. nih.gov

Pharmacological Activity: Pyrazine derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antioxidant, and antimalarial properties. tandfonline.comnih.gov For example, Pyrazinamide (B1679903) is a first-line medication for the treatment of tuberculosis. lifechemicals.com

Synthetic Accessibility: The pyrazine core is a versatile platform for chemical modification, allowing for the synthesis of large libraries of derivatives to explore structure-activity relationships (SAR). mdpi.comnih.govnih.gov The 2-aminopyrazine (B29847) structure, in particular, serves as a valuable starting material or intermediate for more complex molecules. mdpi.com

Compounds combining a pyrazine ring with other functional groups are actively being investigated as inhibitors for various enzymes, such as kinases, and as allosteric modulators for targets like SHP2. nih.govacs.org

Current Research Landscape and Foundational Knowledge Gaps for N-(2-fluorocyclopentyl)pyrazin-2-amine

A thorough review of publicly accessible scientific literature and chemical databases indicates a significant foundational knowledge gap for this compound. There are no specific peer-reviewed studies detailing its synthesis, characterization, or biological activity. Chemical databases lack a dedicated entry with experimental data for this compound.

This absence of specific research defines the current landscape. The molecule exists primarily as a theoretical structure based on established principles of medicinal chemistry—combining a known bioactive scaffold (aminopyrazine) with a common modifying group (fluorocyclopentyl).

Knowledge Gaps:

Synthesis and Characterization: No specific, experimentally validated synthetic route has been published. Plausible methods could involve the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine (e.g., 2-chloropyrazine) with 2-fluorocyclopentylamine or palladium-catalyzed cross-coupling reactions, which are common strategies for synthesizing N-substituted aminopyrazines. acs.org However, the specific reaction conditions, yields, and purification methods remain undetermined. Spectroscopic and analytical data (NMR, MS, HPLC) are not available.

Physicochemical Properties: Experimental data on properties such as melting point, solubility, pKa, and lipophilicity (LogP) are absent. While these can be computationally predicted, empirical validation is required for any drug discovery program.

Biological Activity: The primary knowledge gap is the complete lack of data regarding its biological effects. Its structural similarity to other aminopyrazine compounds suggests potential applications as an enzyme inhibitor or receptor ligand, but its specific targets and potency are unknown. nih.govnih.gov

Pharmacokinetics and Metabolism: Without in vitro or in vivo studies, its ADME profile remains entirely speculative.

The existence of this compound in chemical supplier catalogs (though not those used for this article) suggests it may be used as a building block in proprietary, unpublished research or as part of a larger screening library in early-stage drug discovery. Until such research is published, the compound remains a subject of theoretical interest with unexplored potential.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-7-2-1-3-8(7)13-9-6-11-4-5-12-9/h4-8H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSBNGBRZPAPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 2 Fluorocyclopentyl Pyrazin 2 Amine and Its Core Moieties

Strategies for Fluorinated Cyclopentyl Amine Moiety Synthesis

Achieving stereocontrol during fluorination is a significant challenge in synthetic organic chemistry. One effective strategy involves the use of chiral auxiliaries to direct the facial selectivity of the fluorinating agent. Chiral enamides, for instance, have been used in highly π-facial selective and regioselective fluorination reactions. nih.gov In this approach, an electron-rich enamide olefin is selectively fluorinated using N-F reagents like Selectfluor™. nih.gov The resulting β-fluoro-iminium cationic intermediate is then trapped, and subsequent chemical transformations can yield chiral α-fluoro-imides, which are precursors to chiral amines. nih.gov

A proposed mechanistic model suggests that the most stable conformation of the chiral enamides, where the chiral oxazolidinone ring is coplanar with the alkene, directs the approach of the fluorinating agent, leading to the observed stereochemical outcome. nih.gov This methodology can be applied to the synthesis of optically enriched 2-fluorocyclohexanone (B1314666) and α-fluorinated aryl ketones from corresponding enamides, demonstrating its potential for creating chiral fluorinated cyclic systems. nih.gov

While not explicitly detailed in the provided sources for cyclopentyl systems, the principles of using chiral auxiliaries such as N-tert-butylsulfinyl imines are well-established for the asymmetric synthesis of amines. These auxiliaries effectively control the stereochemical outcome of nucleophilic additions to the imine C=N bond. A similar strategy could be envisioned where a fluorinated ketone precursor is condensed with a chiral sulfinamide, followed by stereoselective reduction of the resulting N-sulfinylimine to install the amine group with high diastereoselectivity.

Direct 1,2-aminofluorination of alkenes represents a highly atom-economical and efficient method for the one-step synthesis of β-fluorinated amines from simple starting materials. acs.org This approach circumvents multi-step sequences that are traditionally used, such as those involving aziridines or β-amino alcohols. acs.org A significant challenge in this area has been the incompatibility between electron-rich alkylamines and electrophilic fluoride (B91410) sources. acs.org

Recent advancements have demonstrated an innovative copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes. acs.org This method employs N,N-dialkylhydroxylamines and an amine-HF salt (like Et₃N·3HF) to achieve the transformation under mild conditions. acs.org The reaction exhibits high regioselectivity and tolerates a wide range of functional groups. acs.org When applied to a substrate like cyclopentene (B43876), this methodology would directly yield a 2-fluorocyclopentylamine derivative, providing a streamlined entry to the desired core moiety. The protocol is effective for various commodity vinyl arenes and 1,3-dienes, suggesting its broad applicability. acs.org

Table 1: Examples of Copper-Catalyzed Aminofluorination of Alkenes Data derived from studies on various alkenes, illustrating the general applicability of the methodology.

| Alkene Substrate | Amine Source | Fluoride Source | Catalyst | Yield |

| Styrene | N,N-diethylhydroxylamine | Et₃N·3HF | Cu Catalyst | Good |

| 1,3-Butadiene | N,N-dimethylhydroxylamine | Et₃N·3HF | Cu Catalyst | Good |

| Cyclohexene | N,N-diethylhydroxylamine | Et₃N·3HF | Cu Catalyst | Moderate |

| Cyclopentene | N,N-dialkylhydroxylamine | Et₃N·3HF | Cu Catalyst | Expected Good |

A common strategy for synthesizing fluorinated cyclic compounds involves the formation of a precursor that can be subsequently converted to the target molecule. One such approach is the fluorination of a compound with a hydroxyl group or the ring-opening of an epoxide. google.com For a cyclopentyl system, this could involve the epoxidation of cyclopentene to form cyclopentene oxide. The subsequent ring-opening of this epoxide with a fluoride source, such as potassium fluoride or amine-HF reagents, would yield a 2-fluorocyclopentanol.

This 2-fluorocyclopentanol is a versatile intermediate. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by an amine or an azide (B81097) (which is later reduced) through a nucleophilic substitution reaction to install the required amino group. The stereochemistry of the final product can be controlled through the choice of ring-opening conditions and the mechanism of the subsequent substitution (e.g., SN2 inversion). Patent literature describes the introduction of a fluorine atom at the 3-position of a cyclopentane (B165970) ring by fluorinating a compound with a hydroxyl group at that position or by fluorinating a 2,3-epoxy compound. google.com

Radical fluorination offers a complementary approach to traditional nucleophilic and electrophilic methods, enabling the formation of C-F bonds from a carbon-centered radical and a fluorine atom source. wikipedia.org This method is particularly useful for direct C–H bond fluorination, which can be a powerful tool for late-stage functionalization. wikipedia.org

For the synthesis of a fluorinated cyclopentane, a radical could be generated on the cyclopentane ring from precursors such as carboxylic acids (via decarboxylative fluorination) or through direct hydrogen atom abstraction from a C-H bond. wikipedia.orgmdpi.com Once the carbon-centered radical is formed, it reacts with a fluorine atom transfer agent to form the C-F bond. wikipedia.org

Historically, highly reactive sources like F₂ gas or hypofluorites were used, but modern methods often employ electrophilic N–F reagents, such as Selectfluor, which can also serve as fluorine atom sources. wikipedia.orgmdpi.com Xenon difluoride (XeF₂) is another reagent used for radical decarboxylative fluorination. wikipedia.org Metal catalysts based on manganese, copper, or tungsten, as well as organic photocatalysts, can be used to promote these reactions. wikipedia.org One of the key advantages of this approach is the potential to directly fluorinate remote C(sp³)–H bonds, offering unique synthetic pathways to fluorinated cyclopentane architectures. wikipedia.org

Mechanochemistry, which uses mechanical force to induce chemical reactions, provides a solvent-free and often highly efficient alternative to traditional solution-phase synthesis. nih.govnih.gov This technique has been successfully applied to the synthesis of fluorinated imines, which are valuable intermediates that can be readily reduced to the corresponding amines. nih.govmdpi.com

The synthesis can be performed by the manual grinding of equimolar amounts of a fluorinated aldehyde and a suitable amine at room temperature. nih.gov This method produces the expected imine products in good to excellent yields within very short reaction times (e.g., 15 minutes). nih.govresearchgate.net The yields are often comparable or superior to those obtained by other methods. nih.gov This approach is environmentally friendly due to the absence of solvents and can be scaled up. mdpi.comresearchgate.net The resulting fluorinated imines can then be reduced using standard reducing agents (e.g., sodium borohydride) to afford the target fluorinated amine precursors. This solvent-free method is a convenient strategy for preparing versatile fluorinated intermediates for use in drug synthesis. mdpi.com

Table 2: Mechanochemical Synthesis of Fluorinated Imines Illustrative examples based on the reaction of fluorinated benzaldehydes with various amines.

| Aldehyde | Amine | Method | Reaction Time | Yield | Reference |

| Fluorinated Benzaldehyde | Aniline Derivative | Manual Grinding | 15 min | Good-Excellent | nih.gov |

| Fluorinated Benzaldehyde | Chiral Benzylamine | Manual Grinding | 15 min | Good-Excellent | nih.govmdpi.com |

Beyond the specific strategies mentioned above, several foundational methods exist for introducing fluorine onto a pre-existing cyclopentane ring system. The choice of method is often dictated by the functional groups already present on the ring.

One common approach is nucleophilic fluorination, where a leaving group on the cyclopentane ring, such as a tosylate, mesylate, or halide, is displaced by a fluoride ion. The source of fluoride can vary, with common reagents including potassium fluoride (often with a phase-transfer catalyst), cesium fluoride, or tetra-n-butylammonium fluoride (TBAF). This method typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center, which can be a useful tool for stereocontrol.

Alternatively, electrophilic fluorination can be employed. This involves reacting an electron-rich cyclopentane derivative, such as an enolate or a silyl (B83357) enol ether generated from cyclopentanone, with an electrophilic fluorine source ("F⁺" equivalent). Widely used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. nih.gov This approach directly installs a fluorine atom adjacent to a carbonyl group, which can then be further manipulated or reduced to access the desired fluorinated cyclopentyl amine.

Strategies for Pyrazin-2-amine Moiety Synthesis

Amination of Pyrazine (B50134) Derivatives

Direct amination of the pyrazine ring is a primary method for installing the required amine functionality. This can be achieved through nucleophilic aromatic substitution (SNAr) on activated pyrazine substrates or via classical named reactions.

One of the most direct methods is the Chichibabin reaction , which involves the amination of pyrazine using sodium amide (NaNH₂) or potassium amide (KNH₂). scientificupdate.comslideshare.net The reaction proceeds via nucleophilic addition of the amide anion to the electron-deficient pyrazine ring, followed by the elimination of a hydride ion to restore aromaticity. scientificupdate.comwikipedia.org While effective, yields can be variable, and the reaction conditions are often specific to the substrate. gla.ac.uk For instance, the amination of 2,5-di-sec-butylpyrazine with sodamide in dimethylaniline as a solvent has been reported to produce 3-amino-2,5-di-sec-butylpyrazine in 60-65% yield. gla.ac.uk

Another significant route is the amination of halopyrazines . Chloropyrazines or bromopyrazines can be converted to 2-aminopyrazine (B29847) by treatment with anhydrous ammonia (B1221849) at elevated temperatures, often in an inert solvent like ethanol. google.com This nucleophilic aromatic substitution is a versatile method, though it may require metal catalysis in some cases, particularly for less reactive substrates. rsc.org Palladium-catalyzed C-N coupling reactions, for example, are employed for the amination of certain deactivated pyrazines. rsc.org

Table 1: Examples of Amination Reactions for Pyrazine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Pyrazine | NaNH₂, inert solvent (e.g., toluene, xylene) | 2-Aminopyrazine | Variable | scientificupdate.comgla.ac.ukchemistnotes.com |

| 2-Chloropyrazine | Anhydrous ammonia, ethanol, 150-200 °C | 2-Aminopyrazine | Good | google.com |

| 2-Bromopyrazine | Anhydrous ammonia, ethanol, ≥100 °C | 2-Aminopyrazine | Good | google.com |

| 2,5-di-sec.-butylpyrazine | Sodamide, dimethylaniline | 3-Amino-2,5-di-sec.-butylpyrazine | 60-65% | gla.ac.uk |

Reduction of Nitropyrazine Derivatives

An alternative to direct amination is the introduction of a nitro group, which can then be reduced to the desired amine. The nitration of 2-aminopyridine, a related heterocycle, with a mixed acid of HNO₃-H₂SO₄ followed by rearrangement serves as an analogous process. semanticscholar.org The resulting nitropyrazine can be reduced using various standard reduction methods, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or by using metal catalysts like iron or tin in an acidic medium. This two-step sequence is a reliable method, particularly when direct amination proves challenging.

Synthetic Routes from Iminodiacetonitrile Derivatives

A less common but effective strategy involves the synthesis of pyrazines from acyclic precursors like α-iminodiacetonitriles. google.com This method allows for the construction of the pyrazine ring itself, with the amine group being incorporated during the cyclization process. The reaction of α-iminodiacetonitriles with reagents such as hydrogen halides or alcohols in the presence of acids or bases can lead to the formation of 2-aminopyrazine derivatives. google.com This approach is valuable for creating substituted pyrazines that might be difficult to access through functionalization of a pre-existing pyrazine ring. google.com

Biocatalytic Approaches to Pyrazine Amide Bond Formation

Modern synthetic chemistry increasingly incorporates biocatalysis to achieve greener and more efficient transformations. rsc.org While direct biocatalytic amination of pyrazines is an emerging field, enzymatic methods for forming pyrazine amide bonds are more established. rsc.orgnih.gov Enzymes, such as lipases like Lipozyme® TL IM, can catalyze the amidation of pyrazine esters with various amines under mild conditions. rsc.orgrsc.org For example, a continuous-flow system using this enzyme has been developed for synthesizing pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a green solvent like tert-amyl alcohol at 45 °C, achieving high yields in short reaction times. rsc.orgnih.gov Although this produces an amide rather than a free amine, the amide can be subsequently hydrolyzed to yield the desired pyrazin-2-amine. Furthermore, novel biocatalytic cascades are being developed for the synthesis of asymmetric pyrazines from simple precursors like L-threonine, demonstrating the potential for sustainable production methods. researchgate.netelsevierpure.com

Synthesis of 2(1H)-Pyrazinones from Acyclic Building Blocks

2(1H)-Pyrazinones are versatile intermediates that can be converted to 2-aminopyrazines. These heterocyclic compounds are present in numerous bioactive natural products and can be synthesized from acyclic building blocks. nih.govrsc.orgrsc.orgresearchgate.net A common strategy involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org Another approach is the cyclization of an α-amino ketone with an α-haloacetyl halide, followed by treatment with ammonia and subsequent oxidation. nih.govrsc.org Once formed, the pyrazinone can be converted to a halopyrazine (e.g., using POCl₃), which can then undergo amination as described in section 2.2.1.

Table 2: Selected Methods for 2(1H)-Pyrazinone Synthesis

| Precursors | Key Steps | Product Type | Reference |

| α-Amino acid amide + 1,2-dicarbonyl compound | One-pot condensation | 2(1H)-Pyrazinone | rsc.org |

| α-Amino ketone + α-haloacetyl halide | Condensation, cyclization with ammonia, oxidation | 2(1H)-Pyrazinone | nih.govrsc.org |

| Diketopiperazines | Conversion to chloropyrazine, then hydrolysis | 2(1H)-Pyrazinone | nih.govrsc.org |

Coupling Strategies for N-(2-fluorocyclopentyl)pyrazin-2-amine Formation

Once the pyrazin-2-amine core is synthesized, the final step is to attach the 2-fluorocyclopentyl group to the amine nitrogen. This is typically achieved through N-alkylation or cross-coupling reactions.

N-Alkylation is a direct approach where pyrazin-2-amine reacts with a suitable 2-fluorocyclopentyl electrophile, such as 2-fluorocyclopentyl bromide or iodide. The reaction is generally performed in the presence of a base (e.g., t-BuOK, Cs₂CO₃) to deprotonate the amine, enhancing its nucleophilicity. acs.org The choice of solvent and temperature is crucial to control the reaction rate and minimize side reactions. While direct, this method can sometimes lead to overalkylation, particularly with highly reactive electrophiles. nih.gov

Reductive amination offers a milder alternative. This method would involve reacting pyrazin-2-amine with 2-fluorocyclopentanone (B3433232) in the presence of a reducing agent. The reaction first forms an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure can be highly efficient, though it is dependent on the availability and stability of the corresponding ketone. nih.gov

Transition metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, represent a powerful and versatile strategy. While typically used for forming aryl-amine bonds, variations can be adapted for coupling with alkyl groups. In this scenario, pyrazin-2-amine would be coupled with a 2-fluorocyclopentyl halide or triflate in the presence of a palladium or nickel catalyst, a suitable ligand (e.g., XPhos), and a base. rsc.orgacs.org This method offers high functional group tolerance and control over the reaction. acs.org

Table 3: Potential Coupling Strategies

| Method | Pyrazin-2-amine Reactant | Cyclopentyl Reactant | Key Reagents | Advantages |

| N-Alkylation | Pyrazin-2-amine | 2-Fluorocyclopentyl halide | Base (e.g., t-BuOK, Cs₂CO₃) | Direct, simple procedure |

| Reductive Amination | Pyrazin-2-amine | 2-Fluorocyclopentanone | Reducing agent (e.g., NaBH(OAc)₃) | Mild conditions, one-pot |

| Cross-Coupling | Pyrazin-2-amine | 2-Fluorocyclopentyl halide/triflate | Pd or Ni catalyst, ligand, base | High functional group tolerance, versatile |

Nucleophilic Substitution Reactions in Pyrazine Scaffold Construction

The pyrazine ring is an electron-deficient heterocycle, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.org This characteristic is fundamental to the construction and functionalization of the pyrazine scaffold, particularly for introducing amine substituents. Halogenated pyrazines, such as 2-chloropyrazine, are common and versatile starting materials for these transformations. rsc.orgyoutube.com

The direct amination of a pyrazine ring can be accomplished through reactions like the Chichibabin reaction, where a nucleophile such as the amide ion (from sodium amide) attacks the heterocyclic ring to introduce an amino group. youtube.comyoutube.com For instance, reacting pyrazine with sodium amide in liquid ammonia can yield 2-aminopyrazine. youtube.com

More commonly, the synthesis involves the reaction of a halopyrazine with an amine. The electron-withdrawing nature of the ring nitrogen atoms facilitates the displacement of a halide by a nucleophile. This SNAr mechanism typically involves the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), which then expels the halide ion to yield the substituted product. acs.org The synthesis of the pyrazin-2-amine core of the target molecule can be conceptually achieved by reacting a 2-halopyrazine with ammonia or a protected ammonia equivalent.

Table 1: Examples of Nucleophilic Substitution on Pyrazine and Related Heterocycles

| Starting Material | Nucleophile | Conditions | Product | Reference |

| Pyrazine | Sodium Amide (NaNH₂) | Liquid Ammonia | 2-Aminopyrazine | youtube.com |

| 2-Chloropyrazine | Sodamide in liquid ammonia | - | Mixture including 2-aminopyrazine | youtube.com |

| 3-Chloropyrazine-2-carboxamide | Substituted Benzylamines | Various | 3-Benzylaminopyrazine-2-carboxamides | nih.gov |

| Halogenated Triazolopyrazine | Amines, Thiols, Alcohols | Various | Substituted Triazolopyrazines | acs.org |

| 1,3,5-Triazine | Alkylamines | AgPy₂MnO₄, Ethanol | 2-Alkylamino-1,3,5-triazines | thieme-connect.de |

Palladium-Catalyzed Amination and Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and the pyrazine core is no exception. rsc.org Palladium-catalyzed reactions, in particular, offer efficient and versatile methods for functionalizing the pyrazine scaffold. acs.org

Buchwald-Hartwig Amination is a powerful method for C-N bond formation. youtube.com This reaction would be a key strategy for the synthesis of this compound itself, by coupling a 2-halopyrazine with 2-fluorocyclopentylamine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as RuPhos or BrettPhos), and a base. youtube.comnih.gov The development of bulky, electron-rich phosphine ligands by the Buchwald group has dramatically improved the efficiency and scope of these reactions, allowing for the coupling of a wide range of aryl halides and amines. youtube.comresearchgate.net

Suzuki Cross-Coupling is another cornerstone of palladium catalysis, used to form C-C bonds by reacting an organoboron species (like a boronic acid) with a halide. nih.gov In the context of pyrazine chemistry, the Suzuki reaction allows for the introduction of aryl or alkyl substituents onto the pyrazine ring. For example, chloropyrazine can be successfully coupled with various aryl boronic acids using palladium-phosphine catalysts to produce arylpyrazines in good to excellent yields. rsc.org This methodology is crucial for creating diverse libraries of pyrazine-based compounds for further chemical and biological exploration. mdpi.comnih.gov

Table 2: Palladium-Catalyzed Reactions for Pyrazine Functionalization

| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki Coupling | Chloropyrazine | Aryl boronic acids | PdCl₂(dppb), K₂CO₃ | Arylpyrazines | rsc.org |

| Suzuki Coupling | 2,5-Dibromopyrazine (B1339098) | 3-Borylindole | Pd(PPh₃)₄ | Pyrazine bisindole | nih.gov |

| Suzuki Coupling | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids/esters | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |

| C-N Amination | 3-Halo-2-aminopyridines | Primary/Secondary Amines | RuPhos/BrettPhos Precatalysts, LiHMDS | N³-substituted-2,3-diaminopyridines | nih.gov |

| C-N Amination | Aryl Chlorides/Bromides | Aqueous Ammonia | Pd catalyst with KPhos ligand, KOH | Primary Arylamines | nih.gov |

Amide Bond Formation Strategies for Pyrazinamide Derivatives

While this compound is an amine, the related pyrazinamide derivatives are a significant class of compounds, and their synthesis is instructive. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. unimi.itluxembourg-bio.com The synthesis of pyrazinamide derivatives typically involves the coupling of a pyrazine carboxylic acid with an amine or, conversely, an aminopyrazine with a carboxylic acid.

A common method involves activating the carboxylic acid group. This can be achieved by converting the carboxylic acid (e.g., pyrazinecarboxylic acid) into a more reactive species like an acyl chloride, often using reagents such as thionyl chloride or oxalyl chloride. tandfonline.comresearchgate.net The resulting acyl chloride readily reacts with an amine to form the amide bond.

Alternatively, a wide array of modern coupling reagents can be used for direct amidation, avoiding the need to isolate the acyl chloride. ucl.ac.uk These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU), facilitate amide bond formation under mild conditions but generate stoichiometric byproducts. luxembourg-bio.comucl.ac.uk More recently, efficient coupling has been achieved using systems like methane (B114726) sulfonyl chloride and N-methylimidazole to activate the acid, which has proven effective for coupling electron-deficient pyrazine amines with various aryl and heteroaryl acids. researchgate.net

Table 3: Selected Methods for Pyrazinamide Bond Formation

| Acid Component | Amine Component | Coupling Method/Reagent | Product Type | Reference |

| Pyrazinecarboxylic acid | Various amines | Acylation, Amidation, Alkylation | Pyrazinamide derivatives | tandfonline.com |

| Aryl/heteroaryl acids | 2-Aminopyrazine derivatives | Methane sulfonyl chloride, N-methylimidazole | Pyrazine carboxamides | researchgate.net |

| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine | Titanium tetrachloride (TiCl₄), Pyridine (B92270) | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | mdpi.com |

| Pyrazine esters | Aliphatic amines, Benzylamines | Lipozyme® TL IM (enzyme catalyst) | Pyrazinamide derivatives | researchgate.net |

| Pyrazinamide (as sodium salt) | Acid Chlorides | Heat | N-Acyl Pyrazinamide derivatives | jetir.org |

Reaction Chemistry and Derivatization of N 2 Fluorocyclopentyl Pyrazin 2 Amine

Reactivity of the Pyrazin-2-amine Scaffold

The pyrazine (B50134) ring is an electron-deficient aromatic system, which significantly influences its reactivity. The presence of the amino group at the 2-position can modulate this reactivity.

Electrophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. thieme-connect.de Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are typically challenging and require harsh conditions, often resulting in low yields. thieme-connect.de The amino group is an activating group; however, in acidic media, the ring nitrogens are protonated, further deactivating the ring. thieme-connect.de For electrophilic substitution to occur, the presence of strongly activating groups on the pyrazine ring or the use of pyrazine N-oxides is often necessary. thieme-connect.de

Nucleophilic Substitution Reactions Involving the Pyrazine Moiety

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyrazine derivatives, particularly for halopyrazines. The electron-deficient nature of the pyrazine ring facilitates attack by nucleophiles. While N-(2-fluorocyclopentyl)pyrazin-2-amine does not have a leaving group on the pyrazine ring, derivatives such as chloropyrazines readily undergo nucleophilic displacement with various nucleophiles. thieme-connect.descience.gov The reactivity of halopyrazines is generally greater than that of corresponding pyridines. thieme-connect.de

Metal-Catalyzed Cross-Coupling Reactions with Pyrazine Derivatives

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of pyrazine rings. researchgate.netnih.gov Reactions such as Suzuki, Stille, Sonogashira, and Heck couplings are used to form carbon-carbon and carbon-heteroatom bonds on pyrazine scaffolds. researchgate.netnih.gov These reactions typically involve a pyrazine halide (e.g., bromopyrazine or chloropyrazine) as the substrate. For this compound, a halogenated derivative would be required to participate in these coupling reactions.

Reactivity of the Fluorinated Cyclopentyl Amine Moiety

The primary amine of the fluorinated cyclopentyl group is expected to exhibit typical reactivity for an aliphatic amine.

Condensation Reactions for Schiff Base Formation

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. enamine.netresearchgate.net This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govwikipedia.org The resulting Schiff bases can be versatile ligands in coordination chemistry and intermediates in organic synthesis. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Product Type |

| Primary Amine | Aldehyde | Schiff Base (Aldimine) |

| Primary Amine | Ketone | Schiff Base (Ketimine) |

Formation of Coordination Complexes and Advanced Molecular Architectures

The pyrazine moiety contains two nitrogen atoms that can act as ligands, coordinating to metal ions to form coordination complexes. The amino group can also be involved in coordination. Pyrazine itself often acts as a bridging ligand, connecting two metal centers to form coordination polymers. nih.govrsc.orginorgchemres.org The formation of stable complexes with various transition metals is a well-documented aspect of pyrazine chemistry. mdpi.comnih.gov The specific geometry and properties of these complexes depend on the metal ion, the other ligands present, and the reaction conditions.

Pyrazine Ligand Coordination with Transition Metals

The pyrazine ring, a core component of this compound, is a well-established ligand in coordination chemistry. The two nitrogen atoms of the pyrazine moiety possess lone pairs of electrons, enabling them to act as bridging ligands between metal centers, forming coordination polymers and discrete metal complexes. The introduction of a 2-fluorocyclopentylamino substituent is anticipated to modulate the electronic properties of the pyrazine ring, thereby influencing its coordination behavior.

Hypothetical Coordination Complexes and Research Directions:

| Metal Ion | Potential Coordination Mode | Potential Applications |

| Copper(II) | Monodentate or bridging | Catalysis, magnetic materials |

| Ruthenium(II) | Bidentate (with amino group) | Photoredox catalysis, sensors |

| Platinum(II) | Monodentate | Anticancer agents |

| Silver(I) | Bridging | Antimicrobial materials |

Further research is imperative to synthesize and characterize transition metal complexes of this compound. Such studies would involve techniques like X-ray crystallography to elucidate the coordination geometries, and spectroscopic methods to understand the electronic interactions between the ligand and the metal centers.

Intramolecular Cyclization Reactions for Fused Pyrazine Systems (e.g., Imidazo[1,5-a]pyrazines)

The presence of the amino group ortho to a pyrazine nitrogen atom in this compound provides a reactive handle for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems, such as imidazo[1,5-a]pyrazines, which are of significant interest due to their diverse biological activities. The fluorine atom on the cyclopentyl ring could also play a crucial role in directing the stereochemical outcome of such cyclizations.

Potential Cyclization Pathways:

A plausible synthetic route to an imidazo[1,5-a]pyrazine (B1201761) derivative would involve the reaction of this compound with an α-haloketone, followed by an intramolecular nucleophilic substitution. The reaction conditions would need to be carefully optimized to achieve high yields and selectivity.

Table of Proposed Reactants and Products:

| Reactant 1 | Reactant 2 | Proposed Product | Potential Significance |

| This compound | 2-Bromoacetophenone | 1-(2-fluorocyclopentyl)-3-phenylimidazo[1,5-a]pyrazine | Kinase inhibitor scaffold |

| This compound | Ethyl 2-chloroacetoacetate | Ethyl 1-(2-fluorocyclopentyl)-3-methylimidazo[1,5-a]pyrazine-8-carboxylate | Antiviral agent precursor |

The synthesis and biological evaluation of these and other fused pyrazine systems derived from this compound represent a promising avenue for future drug discovery efforts.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms. For a molecule like N-(2-fluorocyclopentyl)pyrazin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.

Proton NMR (¹H NMR) spectroscopy offers insights into the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyrazine (B50134) ring, the cyclopentyl ring, and the amine group.

The pyrazine ring protons would typically appear in the aromatic region of the spectrum, generally between δ 8.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would be influenced by the electron-donating nature of the amino substituent.

The protons on the fluorocyclopentyl ring would present a more complex pattern in the aliphatic region. The proton attached to the same carbon as the fluorine atom (CHF) would be significantly affected, appearing as a multiplet due to coupling with both the neighboring protons and the ¹⁹F nucleus. The remaining cyclopentyl protons would resonate at higher fields, with their chemical shifts and multiplicities determined by their stereochemical relationship to the fluorine atom and the pyrazineamine substituent. The amine proton (NH) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyrazine-H | 8.0 - 8.5 | m |

| NH | Variable | br s |

| CHF | 4.5 - 5.5 | ddd |

| CH-N | 3.5 - 4.5 | m |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbon atoms of the pyrazine ring are expected to resonate in the downfield region of the spectrum, typically between δ 140 and 160 ppm. The carbon atom directly bonded to the fluorine on the cyclopentyl ring (CF) would exhibit a large chemical shift and would be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon attached to the amine nitrogen (CH-N) would also be in a relatively downfield position compared to the other cyclopentyl carbons. The remaining cyclopentyl carbons would appear at higher field strengths.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| Pyrazine-C | 140 - 160 | s |

| CF | 85 - 95 | d |

| CH-N | 55 - 65 | d |

Note: This is a generalized prediction. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. wikipedia.org Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique provides clear and informative spectra. wikipedia.orgnih.gov

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to a saturated carbocyclic ring. This signal would likely appear as a complex multiplet due to coupling with the vicinal protons on the cyclopentyl ring. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of the fluorine atom. wikipedia.orgthermofisher.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion peak [M+H]⁺. This would allow for the accurate determination of the molecular weight of the compound. Depending on the instrument settings, some fragmentation may be observed, which could provide structural information. For instance, cleavage of the bond between the cyclopentyl ring and the amine nitrogen could occur.

Table 3: Expected ESI-MS Data for this compound

| Ion | Expected m/z |

|---|

Note: The exact m/z value would depend on the precise atomic masses.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique that is well-suited for a wide range of molecules. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light. When the matrix is irradiated with a laser pulse, it vaporizes and ionizes the analyte molecules with minimal fragmentation.

Similar to ESI-MS, MALDI-TOF MS of this compound would be expected to show a strong signal for the protonated molecular ion [M+H]⁺. The high resolution and mass accuracy of TOF analyzers would allow for the precise determination of the compound's elemental composition. While MALDI is generally a soft ionization method, some in-source decay or post-source decay fragmentation could be induced to gain structural insights.

Spectroscopic and Structural Analysis of this compound

A comprehensive search for empirical data on the spectroscopic and structural properties of the chemical compound this compound has been conducted. Despite a thorough review of scientific literature and chemical databases, no published experimental data for the mass spectral analysis, vibrational spectroscopy (FT-IR and FT-Raman), ultraviolet-visible (UV-Vis) spectroscopy, or single-crystal X-ray diffraction of this specific molecule could be located.

The absence of such information in publicly accessible resources indicates that a detailed spectroscopic and structural characterization of this compound may not have been performed or published to date. Scientific investigation into a novel compound typically involves its synthesis followed by a full structural elucidation using the very methodologies outlined in the query. These analyses are fundamental to confirming the identity, purity, and molecular structure of a newly synthesized compound.

For context, the requested analytical techniques provide the following structural insights:

Mass Spectrometry (MS): This technique would determine the compound's exact molecular weight and offer insights into its fragmentation patterns, which helps in confirming the elemental composition and connectivity of the molecule.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These vibrational spectroscopy methods are used to identify the functional groups present in the molecule. Specific vibrational frequencies would correspond to bonds such as N-H (amine), C-F (fluoroalkane), C-N, and C=C/C=N bonds within the pyrazine and cyclopentyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within the molecule, typically providing information about the conjugated π-systems, such as the pyrazine ring.

Single Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides bond lengths, bond angles, and crystal packing information, confirming the compound's absolute structure.

Without experimental data from these analyses, it is not possible to provide a scientifically accurate and informative article on the spectroscopic characterization of this compound. The generation of such an article would require access to primary research data that is not currently available in the public domain.

Absence of Publicly Available Research Data for this compound

A comprehensive search of scientific literature and chemical databases has revealed no publicly available computational chemistry or molecular modeling studies specifically focused on the compound This compound .

Despite a thorough investigation for scholarly articles and research data, no specific findings related to Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, or Molecular Docking studies for this particular molecule could be identified. The stringent requirement to generate content solely on "this compound" and to adhere to a detailed outline requesting specific computational data cannot be fulfilled due to the lack of published research on this compound.

The requested article structure is heavily reliant on detailed, scientifically validated data from computational analyses, including:

Geometric Optimization and Structural Validation

Electronic Structure Analysis (NBO, MEP)

Prediction of Reactive Properties (ALIE, Fukui Functions)

Bond Dissociation Energy (BDE) and Radial Distribution Function (RDF) Assessments

Molecular Dynamics (MD) Simulation findings

Molecular Docking study results

Therefore, the content for the requested article, including the specified sections, subsections, and data tables, cannot be generated at this time.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Studies

Investigation of Binding Interactions and Affinity Predictions

Molecular docking is a primary method used to predict the binding orientation of a small molecule (ligand) to a larger target molecule, typically a protein. This technique helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score. These predictions are crucial for identifying potential drug candidates by simulating how they might interact with a biological target at the molecular level. Key interactions often investigated include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Quantitative Structure-Activity Relationship (QSAR) Studies and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.gov

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.govresearchgate.net This "pharmacophore" can then be used as a template to search large databases of chemical compounds for new potential hits. nih.gov

In Silico Prediction of Molecular Properties, including Solubility Parameters

A wide range of molecular properties can be predicted using computational methods, which is vital for assessing the "drug-likeness" of a compound. These properties include physicochemical characteristics like lipophilicity (logP), molecular weight, and polar surface area. mdpi.com Solubility is a critical parameter, as poor solubility can hinder a drug's absorption and bioavailability. In silico tools can provide early estimates of aqueous solubility, guiding the selection and optimization of compounds with more favorable pharmacokinetic profiles. mdpi.com

Virtual Screening and Combinatorial Library Design

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. researchgate.net This can be done using the structure of the target (structure-based virtual screening) or using the structure of known active molecules (ligand-based virtual screening). nih.gov

This process is often linked with combinatorial library design, where a virtual library of related compounds is created by systematically combining a set of chemical building blocks. nih.gov These virtual libraries can be screened in silico to prioritize the synthesis of a smaller, more focused set of compounds for experimental testing, thereby accelerating the drug discovery process. researchgate.net

Force Field Minimization and Conformation Optimization (e.g., MMFF94X)

A molecule's three-dimensional shape (conformation) is critical to its biological activity. Force field minimization is a computational method used to find the lowest energy conformation of a molecule. A force field is a set of parameters and equations that calculates the potential energy of a molecule based on the positions of its atoms. researchgate.net

The Merck Molecular Force Field (MMFF94) and its variants, like MMFF94s, are widely used force fields optimized for a broad range of organic and drug-like molecules. nih.govsemanticscholar.org These methods are used to perform conformational searches and geometry optimization, providing realistic 3D structures that are essential inputs for other computational studies like molecular docking and pharmacophore modeling. bath.ac.uk

Advanced Synthetic Applications and Scaffold Design Principles

Design Principles for Novel Pyrazine-Based Scaffolds in Synthetic Chemistry

The pyrazine (B50134) heterocycle is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation. mdpi.com This structural motif is a cornerstone in the design of novel molecular scaffolds, particularly in medicinal chemistry and materials science. The design principles for leveraging pyrazine-based scaffolds are multifaceted, capitalizing on the unique electronic properties and synthetic accessibility of the pyrazine ring.

A primary principle is the use of the pyrazine core as a rigid framework for orienting functional groups in three-dimensional space. Its planarity and well-defined geometry allow for the precise positioning of substituents, which is critical for optimizing interactions with biological targets. Computational studies have validated the role of the pyrazine scaffold in common drug-target interactions, supporting its incorporation into drug design campaigns. mdpi.com

Another key design strategy involves bioisosteric replacement, where a pyrazine ring is substituted for other aromatic or heteroaromatic systems to modulate a molecule's physicochemical properties. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can significantly influence a compound's solubility, metabolic stability, and binding affinity. Furthermore, the electron-deficient nature of the pyrazine ring can be exploited to fine-tune the electronic properties of the molecule.

Finally, structure-based drug design often employs the pyrazine scaffold as a central building block. By starting with a known inhibitor or a computationally modeled pharmacophore, chemists can synthesize libraries of pyrazine derivatives with diverse substitutions to explore structure-activity relationships (SAR). This approach has been successful in developing targeted therapies by optimizing the interactions between the pyrazine-based ligand and its biological target.

| Design Principle | Key Feature | Application in Synthetic Chemistry |

|---|---|---|

| Rigid Scaffolding | Planar, aromatic structure with defined bond angles. | Precise spatial orientation of functional groups for targeted molecular interactions. |

| Bioisosteric Replacement | Presence of two hydrogen-bond-accepting nitrogen atoms. | Modulation of solubility, metabolic stability, and electronic properties of lead compounds. |

| Pharmacophore Component | Recognized structural motif in many biologically active molecules. mdpi.com | Core building block in structure-based drug design and development of compound libraries for SAR studies. |

| Electronic Modulation | Electron-deficient aromatic system. | Tuning the reactivity and properties of attached functional groups. |

N-(2-fluorocyclopentyl)pyrazin-2-amine as a Versatile Synthetic Intermediate

While specific, documented applications of this compound as a synthetic intermediate are not extensively detailed in a consolidated form in the reviewed scientific literature, its structure suggests significant potential as a versatile building block. This versatility stems from the combined reactivity of the aminopyrazine core and the unique properties conferred by the fluorinated cyclopentyl substituent.

The 2-aminopyrazine (B29847) moiety is a well-established precursor in organic synthesis. The exocyclic amino group is nucleophilic and can readily participate in a wide range of chemical transformations. These include:

Acylation and Amide Bond Formation: The amino group can react with carboxylic acids, acyl chlorides, or other activated carbonyl species to form amide derivatives. This is a common strategy for linking the pyrazine core to other molecular fragments. nih.govmdpi.com

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds with diverse biological activities. The synthesis of N-(pyrazin-2-yl)benzenesulfonamides demonstrates this reactivity pathway. nih.gov

Alkylation and Arylation: The nitrogen atom can be functionalized through various C-N bond-forming reactions, such as Buchwald-Hartwig amination, to introduce additional complexity.

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, or hydroxyl groups onto the pyrazine ring. mdpi.com

The pyrazine ring itself, being electron-deficient, can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or by forming an N-oxide. mdpi.com The ring nitrogen atoms also provide sites for coordination to metal catalysts, potentially directing reactions at specific positions.

The 2-fluorocyclopentyl group introduces several desirable features. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It also modulates lipophilicity and can form key hydrogen bonds or dipole-dipole interactions within a target binding site, thereby influencing the pharmacological profile of the final compound.

Given these characteristics, this compound is a promising starting material for creating more complex molecules, particularly in the fields of medicinal and agricultural chemistry where the combination of a heteroaromatic amine and a fluorinated aliphatic moiety is highly valued.

Strategies for Constructing Novel Heterocyclic Ring Systems Incorporating Pyrazine Moieties

The pyrazine ring serves as a robust platform for the construction of more complex, fused, or linked heterocyclic systems. Several synthetic strategies have been developed to build upon the pyrazine core.

One common approach involves the functionalization and subsequent cyclization of substituted pyrazines. For instance, a pyrazine bearing both an amino group and a nitrile can serve as a precursor for fused pyrimidine (B1678525) or imidazole (B134444) rings through condensation with appropriate reagents. Similarly, a key precursor like 2-(2-cyanoacetamido)pyrazine can be used to synthesize a variety of linked heterocycles, including pyridine (B92270) and thiazole (B1198619) derivatives, through condensation and cyclization reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for elaborating the pyrazine scaffold. For example, a double Suzuki-Miyaura coupling between a 2,5-dibromopyrazine (B1339098) and a suitable borylated heterocycle can efficiently construct pyrazine-linked bis-indole alkaloids. mdpi.com This strategy allows for the rapid assembly of complex architectures from readily available building blocks.

Another strategy involves the biomimetic-inspired homodimerization of α-amino aldehydes followed by air oxidation to yield 2,5-disubstituted pyrazines. mdpi.com This method provides a concise route to symmetrically substituted pyrazine cores that can be further elaborated.

Furthermore, novel trisubstituted pyrazines can be synthesized from immobilized α-amino acids. nih.gov This solid-phase approach allows for combinatorial variation of substituents on the pyrazine ring, facilitating the creation of diverse molecular libraries. The use of pyrazine N-oxides is another elegant tactic; the N-oxide functionality can activate the ring for substitution and can be used to strategically install functional groups that facilitate subsequent cyclization steps. mdpi.com

Utility of Fluorinated Amines as Building Blocks in Advanced Organic Synthesis

Fluorinated amines are highly valuable building blocks in modern organic synthesis, primarily due to the profound effects that fluorine substitution has on the physicochemical properties of molecules. The introduction of fluorine can significantly alter basicity, metabolic stability, lipophilicity, and binding interactions.

One of the most significant effects is the reduction of the basicity of the amino group. The strong electron-withdrawing nature of fluorine lowers the pKa of the amine, which can be advantageous in drug design to avoid unwanted interactions or improve oral bioavailability. Concurrently, the C-F bond is exceptionally strong, which enhances the metabolic stability of molecules by blocking sites that are prone to enzymatic oxidation. This increased stability often leads to a longer biological half-life for drug candidates.

The synthesis of fluorinated amines can be achieved through various methods, including the hydrogenation reduction of fluorine-containing nitro compounds or the direct fluoroamination of alkenes. These methods provide access to a wide array of fluorinated amine intermediates that are crucial in the production of pharmaceuticals and agrochemicals. For example, 3-chloro-4-fluoroaniline (B193440) is a key intermediate in the synthesis of the antibacterial drug norfloxacin, while other fluorinated anilines are used to produce herbicides.

The strategic placement of fluorine can also lead to favorable conformational effects and improved binding affinity to target proteins. The unique electronic properties of fluorine allow it to participate in electrostatic interactions and form non-canonical hydrogen bonds, which can be critical for molecular recognition. For these reasons, fluorinated amines are considered privileged building blocks, and their use is a prevalent strategy in the development of new bioactive compounds.

| Property Modified by Fluorination | Effect on Amine Building Block | Application/Advantage in Synthesis |

|---|---|---|

| Basicity (pKa) | Weakens the basicity of the amino group. | Improves drug absorption and reduces off-target ionic interactions. |

| Metabolic Stability | Increases resistance to oxidative metabolism at the fluorinated site. | Enhances the half-life and bioavailability of pharmaceuticals. |

| Lipophilicity | Increases lipophilicity, affecting solubility and membrane permeability. | Can be tuned to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of a molecule. |

| Binding Affinity | Can introduce favorable dipole-dipole or hydrogen bonding interactions. | Improves potency and selectivity for biological targets. |

Q & A

Basic Research Questions

Q. How can the molecular structure of N-(2-fluorocyclopentyl)pyrazin-2-amine be confirmed experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and stereochemistry. Refine data with SHELXL (for small-molecule crystallography) and visualize using ORTEP for Windows . Compare experimental parameters (e.g., unit cell dimensions, space group) with computational models (DFT-optimized geometries). For amorphous samples, employ NMR spectroscopy (e.g., NMR to confirm fluorocyclopentyl geometry) .

Q. What synthetic routes are available for preparing this compound?

- Methodology :

- Multi-component reactions : Adapt domino reactions using pyrazin-2-amine, fluorinated cyclopentyl precursors, and aldehydes under acid catalysis (e.g., trifluoroacetic acid in DMF at 80°C) .

- Stepwise synthesis : React 2-fluorocyclopentylamine with activated pyrazine derivatives (e.g., 2-chloropyrazine) via nucleophilic aromatic substitution. Monitor purity via HPLC () and characterize intermediates with HRMS .

Q. How can the purity and stability of this compound be assessed?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Thermal analysis : Perform TGA/DSC to evaluate decomposition temperatures and hygroscopicity.

- Stability studies : Store samples under inert atmospheres (argon) and monitor degradation via NMR over time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for biological targets?

- Methodology :

- Structural analogs : Synthesize derivatives with varied substituents (e.g., halogenation at pyrazine C3/C5, cyclopentyl ring fluorination patterns) .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like SHP2 or ATR kinase (cite SHP099 in and VX-970 in ). Validate with surface plasmon resonance (SPR) or ITC for binding kinetics .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of this compound analogs?

- Methodology :

- Comparative analysis : Overlay crystal structures of active/inactive analogs (e.g., using Mercury CSD ) to identify critical interactions (e.g., hydrogen bonds with N1/N2 of pyrazine) .

- Solvent effects : Re-test bioactivity under standardized conditions (e.g., DMSO concentration <0.1%) and correlate with crystallographic solvent-accessible surfaces .

Q. What strategies can mitigate challenges in analyzing weak intermolecular interactions in this compound crystals?

- Methodology :

- High-resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve weak H-bonds (e.g., N–H⋯N interactions at 2.2–2.5 Å) .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., F⋯H contacts from fluorocyclopentyl groups) using CrystalExplorer .

Q. How can enzymatic assays be tailored to evaluate this compound’s inhibition of carbonic anhydrase-II (hCA-II)?

- Methodology :

- Kinetic assays : Measure IC using stopped-flow CO hydration (pH 7.4, 25°C) with recombinant hCA-II. Compare with acetazolamide as a control .

- Crystallographic validation : Co-crystallize the compound with hCA-II and resolve the binding mode at 1.8–2.0 Å resolution .

Data Contradiction Resolution

Q. How to address discrepancies in reported synthetic yields of this compound derivatives?

- Methodology :

- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction times .

- Byproduct analysis : Characterize impurities via LC-MS/MS and adjust purification protocols (e.g., switch from silica gel to preparative HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.